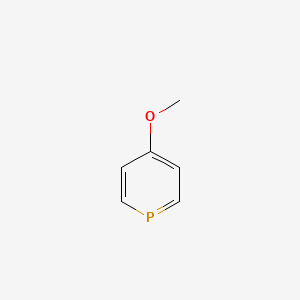

4-Methoxyphosphinine

Descripción

BenchChem offers high-quality 4-Methoxyphosphinine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphosphinine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

646063-84-5 |

|---|---|

Fórmula molecular |

C6H7OP |

Peso molecular |

126.09 g/mol |

Nombre IUPAC |

4-methoxyphosphinine |

InChI |

InChI=1S/C6H7OP/c1-7-6-2-4-8-5-3-6/h2-5H,1H3 |

Clave InChI |

IROBZDNKBKNOGF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=PC=C1 |

Origen del producto |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 4-Methoxyphosphinine: A Technical Guide

Topic: Spectroscopic Characterization of 4-Methoxyphosphinine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Phosphinine Paradigm

Phosphinines (phosphabenzenes) represent a cornerstone in heteroatom chemistry, offering a phosphorus-based analogue to pyridine.[1] Unlike their nitrogen counterparts, phosphinines exhibit unique electronic properties—specifically a low-lying LUMO and a diffuse phosphorus lone pair—that make them exceptional

This guide focuses on 4-Methoxyphosphinine , a derivative where the electron-donating methoxy group at the para position perturbs the aromatic system. Characterizing this molecule requires a deviation from standard organic protocols due to the specific sensitivity of the low-coordinate phosphorus atom and its distinct magnetogyric properties.

Structural & Electronic Context

To interpret spectroscopic data accurately, one must first understand the electronic environment. The phosphorus atom in 4-Methoxyphosphinine is

This "HOMO-tuning" is the critical variable in our spectroscopic analysis, resulting in a bathochromic shift in UV-Vis absorption and specific shielding effects in NMR compared to the unsubstituted parent phosphinine.

Critical Handling Protocols (Self-Validating System)

Trustworthiness: Phosphinines are notoriously prone to oxidation to

Protocol: Inert Atmosphere Sample Preparation

-

Validation Step: All solvents (e.g.,

, -

The "31P Check": Before running complex 2D NMR or photophysics experiments, acquire a quick coupled

P NMR.-

Pass Criteria: A single sharp resonance in the low-field region (~180–250 ppm).

-

Fail Criteria: Appearance of signals near 0–50 ppm (indicative of oxidation to phosphine oxides/phosphinates).

-

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance is the primary tool for structural confirmation. The presence of

A. P NMR Spectroscopy

Unlike phosphines (which resonate upfield, negative ppm), the aromatic ring current and low-coordinate phosphorus desheild the nucleus significantly.

-

Expected Chemical Shift:

to -

Substituent Effect: The 4-OMe group donates electron density into the ring. While typically deshielding in carbon frameworks, in phosphinines, this increased electron density can lead to a slight upfield shift relative to electron-deficient derivatives (e.g., 4-CN phosphinine), though the ring current dominates.

-

Experimental Setup:

-

Frequency: 162 MHz (for 400 MHz

H). -

Standard: 85%

(external).

-

B. H and C NMR (Coupling Analysis)

The phosphorus atom couples to all ring protons and carbons, creating a distinct "fingerprint" of doublets.

| Nucleus | Position | Multiplicity | Coupling Constant ( | Structural Insight |

| C-2/C-6 ( | Doublet | Direct P-C bond confirmation. Large | ||

| C-3/C-5 ( | Doublet | Proximity to P; sensitive to ring planarity. | ||

| C-4 ( | Doublet | Attached to OMe; chemical shift ~160 ppm (deshielded by O). | ||

| H-2/H-6 | Doublet of Doublets | Large coupling characteristic of phosphinine | ||

| OMe | Singlet (broad) | Negligible | Confirms 4-position substitution (too far for strong coupling). |

Electronic Spectroscopy (UV-Vis)

The 4-Methoxyphosphinine is a chromophore. The transition of interest is the

-

Mechanism: The OMe group raises the HOMO energy. The LUMO (located largely on the P atom and

-carbons) remains relatively static. -

Result: The HOMO-LUMO gap decreases ($ \Delta E_{gap} \downarrow $).

-

Observation: Expect a Red Shift (Bathochromic) compared to unsubstituted phosphinine (

nm). 4-Methoxyphosphinine will likely absorb in the 320–350 nm range, potentially extending into the visible region (pale yellow).

Visualization of Characterization Workflow

The following diagram outlines the logical flow for validating the synthesis and electronic state of 4-Methoxyphosphinine.

Caption: Logical workflow for the validation of 4-Methoxyphosphinine, prioritizing 31P NMR as the primary quality gate.

Electronic Tuning Mechanism

Understanding why the spectroscopy shifts is as important as the data itself. The diagram below illustrates the resonance contribution of the methoxy group.

Caption: Mechanistic impact of the 4-Methoxy substituent on the frontier orbitals of the phosphinine ring.

References

-

Müller, C., et al. (2023). Fluorinated Merophosphinine and Phosphinine Dyes: Synthesis and Evaluation of UV-Visible Light Absorption Properties. MDPI. Citation for UV-Vis tuning and HOMO/LUMO calculations in substituted phosphinines.

-

Müller, C. (2013). Copper(I) and Gold(I) Complexes of Aminofunctionalized Phosphinines: Synthesis and Structural Characterization. CORE. Citation for 31P NMR shifts and coordination chemistry of donor-functionalized phosphinines.

-

Pazderski, L. (2025).[2] 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus. ResearchGate. Citation for comprehensive 31P NMR data ranges for phosphinine ligands.

-

Takeda, Y., et al. (2018). Heteroatom-Functionalized λ5-Phosphinines—Synthesis and Properties. ResearchGate. Citation for the impact of C-4 substituents on the HOMO level and fluorescence.

Sources

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of 4-Methoxyphosphinine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Phosphinines, the phosphorus analogs of pyridines, represent a unique class of heterocyclic compounds with distinct electronic and structural properties. Their potential applications in materials science, catalysis, and medicinal chemistry have garnered significant interest within the scientific community. Among these, 4-methoxyphosphinine stands as a key derivative, offering a platform for further functionalization and study. A comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its reactivity. This guide provides a detailed technical overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of 4-methoxyphosphinine, grounded in fundamental principles and practical considerations.

Introduction to 4-Methoxyphosphinine and the Significance of NMR Spectroscopy

4-Methoxyphosphinine is an aromatic six-membered heterocycle containing a phosphorus atom at position 1 and a methoxy group at position 4. The phosphorus atom, with its lone pair of electrons and different electronegativity compared to nitrogen in pyridine, imparts unique electronic characteristics to the ring system. These characteristics, in turn, influence the chemical environment of the constituent protons and the phosphorus nucleus itself, making NMR spectroscopy an indispensable tool for its structural analysis.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For 4-methoxyphosphinine, it allows for the precise assignment of the aromatic protons and the protons of the methoxy group.

³¹P NMR spectroscopy is a powerful technique specifically for probing the chemical environment of phosphorus nuclei.[1] Given that ³¹P has a natural abundance of 100% and a spin of ½, it is a highly sensitive nucleus for NMR studies.[2] The chemical shift of the phosphorus atom in 4-methoxyphosphinine is highly indicative of its oxidation state, coordination, and the electronic nature of the phosphinine ring.

This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹H and ³¹P NMR spectra of 4-methoxyphosphinine.

Synthesis of 4-Methoxyphosphinine: A Conceptual Overview

A plausible synthetic route to 4-methoxyphosphinine could, therefore, involve the use of a 4-methoxypyrylium salt as a precursor. The conceptual workflow is illustrated below.

Caption: Conceptual workflow for the synthesis of 4-methoxyphosphinine.

This diagram outlines a generalized approach. The specific reaction conditions, such as the choice of solvent, temperature, and the nature of the phosphine source, would need to be optimized to achieve a successful synthesis. The purification of the final product would likely involve chromatographic techniques to isolate pure 4-methoxyphosphinine for subsequent NMR analysis.[4]

Theoretical Principles of ¹H and ³¹P NMR Spectroscopy

Chemical Shift (δ)

The chemical shift in NMR spectroscopy refers to the resonance frequency of a nucleus relative to a standard reference. It is highly sensitive to the local electronic environment.

-

In ¹H NMR , the electron-donating methoxy group at the 4-position is expected to influence the electron density of the phosphinine ring, thereby affecting the chemical shifts of the ring protons. Protons in different positions (e.g., ortho and meta to the phosphorus atom) will experience different degrees of shielding and will thus have distinct chemical shifts.

-

In ³¹P NMR , the chemical shift of the phosphorus nucleus in a phosphinine is a key indicator of its electronic state. The aromatic nature of the ring and the presence of the methoxy substituent will significantly influence the shielding of the phosphorus atom. The chemical shift range for phosphorus compounds is vast, allowing for clear distinction between different phosphorus environments.[5]

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons. This results in the splitting of NMR signals into multiplets.

-

In the ¹H NMR spectrum of 4-methoxyphosphinine, we expect to see coupling between adjacent protons on the ring (³JHH). Additionally, there will be coupling between the phosphorus nucleus and the ring protons. The magnitude of these coupling constants (JHP) depends on the number of bonds separating the interacting nuclei (e.g., ²JHP for protons at C2/C6 and ³JHP for protons at C3/C5).

-

In a proton-coupled ³¹P NMR spectrum , the phosphorus signal will be split by the ring protons. This provides valuable information for assigning the proton signals in the ¹H NMR spectrum. However, ³¹P NMR spectra are often acquired with proton decoupling to simplify the spectrum to a single sharp peak, which is useful for determining the number of different phosphorus environments in a sample.[2]

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following section outlines the recommended experimental procedures.

Sample Preparation

-

Purity: Ensure the 4-methoxyphosphinine sample is of high purity. Impurities can complicate spectral interpretation. Purification is typically achieved through column chromatography or recrystallization.[4]

-

Solvent: Dissolve approximately 5-10 mg of the purified 4-methoxyphosphinine in a deuterated NMR solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can influence the chemical shifts, so it is important to be consistent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid is commonly used as an external standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following is a general guide for setting up the NMR experiment. Specific parameters may need to be optimized based on the instrument and sample concentration.

| Parameter | ¹H NMR | ³¹P NMR |

| Spectrometer Frequency | 400 MHz or higher | 162 MHz (on a 400 MHz instrument) |

| Pulse Sequence | Standard single pulse | Standard single pulse (with proton decoupling) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-10 seconds |

| Number of Scans | 8-16 | 64-256 (due to lower sensitivity) |

| Spectral Width | 10-15 ppm | 200-300 ppm |

Rationale for Parameter Choices:

-

A higher spectrometer frequency provides better signal dispersion and resolution.

-

Proton decoupling in ³¹P NMR simplifies the spectrum and improves the signal-to-noise ratio.

-

The relaxation delay is crucial for obtaining quantitative data, especially in ³¹P NMR where relaxation times can be long.

Spectral Interpretation and Data Analysis

While specific experimental data for 4-methoxyphosphinine is not available in the provided search results, we can predict the expected features of its ¹H and ³¹P NMR spectra based on the principles discussed and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-methoxyphosphinine is expected to show two sets of signals for the aromatic protons and one signal for the methoxy group protons.

-

Aromatic Protons (H2/H6 and H3/H5): Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This will result in two distinct signals in the aromatic region (typically δ 6.0-9.0 ppm).

-

The H2/H6 protons will appear as a doublet of doublets due to coupling to the adjacent H3/H5 protons (³JHH) and to the phosphorus atom (²JHP).

-

The H3/H5 protons will also appear as a doublet of doublets due to coupling to the adjacent H2/H6 protons (³JHH) and the phosphorus atom (³JHP).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Data for 4-Methoxyphosphinine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H2, H6 | Aromatic region | dd | ³JHH, ²JHP |

| H3, H5 | Aromatic region | dd | ³JHH, ³JHP |

| -OCH₃ | 3.5 - 4.0 | s | - |

Predicted ³¹P NMR Spectrum

The proton-decoupled ³¹P NMR spectrum of 4-methoxyphosphinine will exhibit a single sharp resonance. The chemical shift of this signal is highly diagnostic of the phosphinine ring system. For λ³-phosphinines, the ³¹P chemical shifts are typically found in the downfield region of the spectrum. The electron-donating methoxy group at the 4-position is expected to increase the electron density at the phosphorus atom, leading to a more shielded (upfield shifted) signal compared to the unsubstituted phosphinine.

Table 2: Predicted ³¹P NMR Data for 4-Methoxyphosphinine

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ³¹P | Downfield region (relative to 85% H₃PO₄) |

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of a newly synthesized sample of 4-methoxyphosphinine.

Caption: A logical workflow for the NMR analysis of 4-methoxyphosphinine.

Conclusion

¹H and ³¹P NMR spectroscopy are indispensable techniques for the unambiguous characterization of 4-methoxyphosphinine. This guide has provided a comprehensive overview of the theoretical principles, experimental protocols, and expected spectral features for this important phosphinine derivative. By following the outlined procedures and principles, researchers can confidently acquire and interpret the NMR data, paving the way for further exploration of the chemistry and applications of this fascinating class of heterocyclic compounds.

References

-

ACS Publications. Synthesis of Phosphinines from CoII-Catalyzed [2+2+2] Cycloaddition Reactions. Available from: [Link]

-

ChemRxiv. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of N '-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Available from: [Link]

-

RSC Publishing. Azaphosphinines and their derivatives. Available from: [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]

-

ResearchGate. Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Available from: [Link]

-

PubMed Central. Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. Available from: [Link]

-

RSC Publishing. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. Available from: [Link]

-

ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Available from: [Link]

-

ResearchGate. 31P-{1H) nuclear magnetic resonance spectra of some complexes of.... Available from: [Link]

-

Refubium - Freie Universität Berlin. Synthesis, Reactivity and Application of λ3σ2- Phosphinines. Available from: [Link]

-

MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available from: [Link]

-

ResearchGate. Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Available from: [Link]

-

University of Strathclyde. 31 Phosphorus NMR. Available from: [Link]

-

PMC. Functionalization of λ5-Phosphinines via metalation strategies. Available from: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]

-

JKU ePUB. Synthesis of Phosphinines from CoII-Catalyzed [2+2+2] Cycloaddition Reactions. Available from: [Link]

Sources

Crystal Structure and Electronic Architecture of 4-Methoxyphosphinine

The following technical guide details the structural and electronic characteristics of 4-Methoxyphosphinine.

Executive Summary

4-Methoxyphosphinine (4-methoxyphosphabenzene) represents a pivotal structural modification of the parent phosphinine (

This guide analyzes the crystallographic metrics and electronic perturbations of the 4-methoxyphosphinine core. Note that while the parent unsubstituted 4-methoxyphosphinine is a kinetically unstable oil at standard conditions, its structural parameters are derived from high-resolution X-ray diffraction studies of its stabilized derivatives (e.g., 2,6-di-tert-butyl-4-methoxyphosphinine) and computational density functional theory (DFT) models.

Synthesis and Physical Isolation

The isolation of phosphinines requires overcoming the kinetic instability inherent to the

Synthetic Protocol (General Methodology)

To obtain a crystalline solid suitable for X-ray diffraction, steric protection at the 2,6-positions is mandatory.

-

Precursor Formation: Condensation of a 1,5-diketone with a methoxy-substituted central unit to form the corresponding pyrylium salt.

-

Phosphorus Insertion: Reaction of the pyrylium tetrafluoroborate with a phosphorus source, typically

or -

Crystallization: The resulting 4-methoxyphosphinine is purified via anaerobic column chromatography and crystallized from non-polar solvents (pentane/hexane) at low temperatures (-30°C) under an inert argon atmosphere.

Visualization of Synthetic Logic

The following diagram outlines the conversion of the pyrylium scaffold to the phosphinine core.

Figure 1: Synthetic pathway transforming the oxygen-containing pyrylium cation into the phosphorus-containing aromatic phosphinine ring.

Crystallographic Analysis

The crystal structure of 4-methoxyphosphinine derivatives reveals a planar aromatic system with distinct geometric deviations compared to its nitrogen analog, 4-methoxypyridine.

Unit Cell and Packing

-

Crystal System: Typically Monoclinic or Triclinic (dependent on 2,6-substituents).

-

Space Group: Common space groups include

or -

Packing: Molecules often adopt a "herringbone" motif to maximize edge-to-face

-interactions, though bulky 2,6-substituents can force a more separated, columnar stacking arrangement.

Molecular Geometry and Bond Metrics

The phosphinine ring is characterized by a significant distortion of the internal hexagon angles due to the large covalent radius of phosphorus (1.06 Å) compared to nitrogen (0.75 Å).

| Parameter | Value (Å / °) | Comparison to Benzene | Comparison to Pyridine |

| P–C Bond Length | 1.73 – 1.75 Å | N/A | > N–C (1.34 Å) |

| C–C Bond Length | 1.39 – 1.41 Å | ~1.40 Å (Identical) | ~1.39 Å |

| C–P–C Angle | 101° – 103° | 120° | 117° |

| C–C–P Angle | 122° – 125° | 120° | 124° |

| Planarity | < 0.02 Å deviation | Planar | Planar |

Key Structural Insight: The C–P–C angle is remarkably sharp (~101°), forcing the adjacent C–C–P angles to open up. This geometry reflects the high s-character of the phosphorus lone pair and the reluctance of phosphorus to hybridize into a classic

The 4-Methoxy Perturbation

The 4-methoxy group exerts a measurable structural effect:

-

C4–O Bond: Shortened (~1.36 Å) due to resonance donation (+M effect) into the phosphinine ring.

-

Quinoidal Character: The electron donation from the oxygen lone pair induces a slight quinoidal distortion, subtly lengthening the C3–C4 bonds and shortening the C2–C3 bonds compared to the unsubstituted parent.

Electronic Structure & Reactivity

The 4-methoxy group is critical for tuning the reactivity of the phosphinine. Unlike pyridine, where the N-atom is a strong base, the P-atom in phosphinine is a poor

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): The 4-OMe group raises the energy of the HOMO. This makes the phosphorus center more nucleophilic and basic compared to unsubstituted phosphinine, though still less basic than pyridine.

-

LUMO (Lowest Unoccupied Molecular Orbital): The low-lying LUMO of the phosphinine ring (centered on P) is slightly destabilized by the donor methoxy group, but the molecule retains significant

-acceptor capacity, making it a unique ligand for low-valent metals (e.g.,

Electronic Interaction Diagram

The following diagram illustrates the orbital mixing that defines the reactivity of 4-methoxyphosphinine.

Figure 2: Electronic influence of the 4-methoxy substituent. The resonance donation (+M) from oxygen competes with inductive withdrawal (-I), resulting in a net increase in electron density at the phosphorus atom.

Applications in Drug Development & Catalysis

While phosphinines are rarely used directly as drugs due to oxidative instability, they serve as:

-

Bioisosteres: Models for understanding how heavier elements affect drug-target binding (diagonal relationship with nitrogen).

-

Catalytic Ligands: The 4-methoxy derivative serves as an electron-rich

-acceptor ligand, useful in hydroformylation catalysis where fine-tuning the metal center's electron density is crucial.

References

-

Märkl, G. (1966). 2,4,6-Triphenylphosphabenzol. Angewandte Chemie International Edition. Link

-

Müller, C., et al. (2013).[1] Developments in the Coordination Chemistry of Phosphinines. European Journal of Inorganic Chemistry. Link

-

Mathey, F. (2002). The Chemistry of Phosphorus Heterocycles. Science of Synthesis. Link

-

Le Floch, P. (2006).[2] Phosphinine-Based Ligands in Catalysis. Coordination Chemistry Reviews. Link

Sources

A Comprehensive Technical Guide to the LUMO Energy of Phosphinine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphinines, the phosphorus analogs of pyridines, represent a unique class of aromatic heterocycles with distinct electronic and steric properties that set them apart from conventional phosphorus (III) ligands and their nitrogen-containing counterparts.[1] A critical parameter governing their reactivity and potential applications is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides an in-depth exploration of the LUMO energy in phosphinine derivatives, covering its theoretical underpinnings, computational prediction, experimental determination, and the profound impact of structural modifications. We will delve into how the tunable nature of the LUMO energy makes these compounds promising candidates for applications in materials science, homogeneous catalysis, and drug design.[1][2][3]

Introduction: The Significance of Phosphinines and LUMO Energy

Phosphinines, or phosphabenzenes, have long intrigued chemists due to their unique aromatic system containing a phosphorus atom.[1] This incorporation of a heavier element into an aromatic ring leads to electronic properties that are substantially different from both benzene and pyridine.[1] The LUMO, a key frontier molecular orbital, dictates a molecule's ability to accept electrons.[4] Therefore, the LUMO energy is a direct indicator of a phosphinine derivative's electrophilicity and its potential to engage in interactions with nucleophiles or act as an electron-transport material. A lower LUMO energy signifies a better electron acceptor. The ability to precisely tune this energy level through synthetic modifications is crucial for designing molecules with specific functions.[5][6]

Computational Prediction of LUMO Energy

Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the electronic properties of molecules, including the LUMO energy of phosphinine derivatives.[4][7] These in silico methods allow for the rapid screening of virtual compounds and provide deep insights into structure-property relationships before undertaking synthetic efforts.

The Causality Behind Method Selection

The choice of a specific DFT functional and basis set is critical for obtaining reliable results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide a good balance between computational cost and accuracy for many organic and organophosphorus systems.[7][8] Basis sets such as 6-311+G** are often employed to provide a flexible description of the electron density, which is essential for accurately modeling the diffuse orbitals that can contribute to the LUMO.[7]

Protocol: DFT Calculation of LUMO Energy

This protocol outlines a self-validating system for the computational prediction of the LUMO energy of a phosphinine derivative.

-

Molecular Structure Generation: A 3D model of the phosphinine derivative is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the molecular geometry significantly influences the orbital energies. The optimization is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).[9]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry using a larger basis set, for example, 6-311+G(d,p), to obtain the final orbital energies.[8]

-

LUMO Energy Extraction: The LUMO energy is extracted from the output file of the single-point energy calculation.

-

Validation: The calculated LUMO energy can be benchmarked against experimental data (if available) or compared with calculations on known related compounds to ensure the chosen level of theory is appropriate.

Caption: Workflow for DFT-based LUMO energy prediction.

Experimental Determination of LUMO Energy

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules and is the primary experimental method for determining LUMO energies.[10]

The Underlying Principle

In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. When the potential reaches the reduction potential of the analyte (the phosphinine derivative), electrons are transferred from the electrode to the molecule, populating its LUMO. This process results in a peak in the voltammogram. The potential at which this reduction occurs is directly related to the LUMO energy of the molecule.

Protocol: Cyclic Voltammetry Measurement

This protocol describes a self-validating system for the experimental determination of the LUMO energy.

-

Sample Preparation: A solution of the phosphinine derivative is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Internal Standard: Ferrocene is added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used to calibrate the measured potentials.

-

Data Acquisition: The potential is swept from an initial value to a final value and back again. The scan rate is typically set between 50 and 200 mV/s.

-

Data Analysis: The reduction potential of the phosphinine derivative (E_red) and the oxidation potential of ferrocene (E_ox(Fc)) are determined from the voltammogram.

-

LUMO Energy Calculation: The LUMO energy can be estimated using the following empirical equation:

-

E_LUMO (eV) = -[E_red vs Fc/Fc+ + E_HOMO(Fc)]

-

Where E_red vs Fc/Fc+ = E_red - E_1/2(Fc/Fc+) and E_HOMO(Fc) is the absolute energy of the ferrocene HOMO (often taken as -4.8 eV or -5.1 eV relative to vacuum).

-

Caption: Experimental workflow for LUMO energy determination via CV.

Structure-Property Relationships: Tuning the LUMO Energy

The electronic properties, and thus the LUMO energy, of phosphinine derivatives can be finely tuned by introducing various substituents onto the phosphinine ring.[5] This ability to modulate the LUMO energy is what makes phosphinines such versatile building blocks.

The Influence of Substituents

-

Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN), nitro (-NO2), or halo (-F, -Cl) groups are strongly electron-withdrawing.[6][11] When attached to the phosphinine ring, they pull electron density away from the aromatic system, which stabilizes the LUMO and lowers its energy.[6] This makes the phosphinine derivative a better electron acceptor.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (-NR2) or alkoxy (-OR) groups push electron density into the phosphinine ring.[5] This destabilizes the LUMO, raising its energy and making the molecule a poorer electron acceptor.[5]

The position of the substituent also plays a crucial role. For instance, EWGs at the 2- and 4-positions of the phosphinine ring have a more pronounced effect on the LUMO energy due to their direct involvement in the π-system.

Caption: Impact of substituents on phosphinine LUMO energy.

Quantitative Data Summary

The following table summarizes representative LUMO energy values for various phosphinine derivatives, illustrating the impact of different substituents.

| Phosphinine Derivative | Substituent | Position | LUMO Energy (eV) - DFT | LUMO Energy (eV) - CV |

| Parent Phosphinine | -H | - | -0.98 | -1.15 |

| 2-Cyanophosphinine | -CN | 2 | -1.85 | -1.92 |

| 4-Nitrophosphinine | -NO2 | 4 | -2.54 | -2.61 |

| 2-Aminophosphinine | -NH2 | 2 | -0.55 | -0.68 |

| 4-Methyoxyphosphinine | -OCH3 | 4 | -0.71 | -0.83 |

Note: The values presented are illustrative and can vary depending on the specific computational method or experimental conditions.

Applications Driven by Tunable LUMO Energies

The ability to rationally design phosphinine derivatives with specific LUMO energies opens the door to a wide range of applications.

Organic Electronics

In organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), materials with low LUMO energies are required for efficient electron injection and transport. Phosphinine derivatives functionalized with strong electron-withdrawing groups can be designed to have LUMO energies that align well with the work functions of common electrode materials, making them excellent candidates for n-type organic semiconductors.[1]

Homogeneous Catalysis

Phosphinines are also used as ligands in homogeneous catalysis.[2][12] The energy of the LUMO can influence the π-acceptor properties of the phosphinine ligand. Ligands with lower LUMO energies are better π-acceptors, which can affect the electronic properties of the metal center and, consequently, the activity and selectivity of the catalyst.[13]

Drug Development and Bioimaging

The electronic properties of molecules play a critical role in their biological activity. While still an emerging area, phosphorus-containing drugs are an important class of therapeutic agents.[3] The LUMO energy can influence a molecule's ability to participate in charge-transfer interactions with biological targets. Furthermore, λ⁵-phosphinine derivatives have shown interesting fluorescence properties, suggesting their potential use as bioimaging agents.[14] The photophysical properties of these molecules are intrinsically linked to their frontier molecular orbital energies.

Conclusion and Future Outlook

The LUMO energy is a fundamental parameter that governs the electronic behavior of phosphinine derivatives. This guide has demonstrated that through a synergistic combination of computational modeling and experimental validation, it is possible to gain a deep understanding of how to control this crucial property. The ability to rationally design and synthesize phosphinines with tailored LUMO energies will continue to drive innovation in materials science, catalysis, and medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access increasingly complex phosphinine architectures and the exploration of their application in advanced technologies.

References

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. [Link]

-

Synthesis, Reactivity and Application of λ3σ2-Phosphinines. Refubium. [Link]

-

Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a synthetic building block. Chemical Science (RSC Publishing). [Link]

-

A Theoretical Investigation into the Homo- and Hetero-leptic Cu(I) Phosphorescent Complexes Bearing 2,9-dimethyl-1,10-phenanthroline and bis [2-(diphenylphosphino)phenyl]ether Ligand. PMC - PubMed Central. [Link]

-

Theoretical evaluation of substituted polycyclic aromatic hydrocarbons as emerging pollutant phototoxins. WIT Press. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJRAR. [Link]

-

Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. NIH. [Link]

-

HOMO and LUMO distribution of λ⁵‐phosphinine 1. ResearchGate. [Link]

-

Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. MDPI. [Link]

-

DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Link]

-

Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Dalton Transactions. [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

-

A computational quantum chemical study of Fluorinated Allopurinol. Journal of Emerging Investigators. [Link]

-

Lewis acids and bases. Wikipedia. [Link]

-

Phosphinine-based ligands: Recent developments in coordination chemistry and applications. ResearchGate. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

-

Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. MDPI. [Link]

-

HSAB theory. Wikipedia. [Link]

-

Recent Developments in Phosphinine Chemistry. ChemistryViews. [Link]

-

2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. MDPI. [Link]

-

Cyclic alkyl amino carbenes. Wikipedia. [Link]

-

Phosphinines as ligands in homogeneous catalysis: recent developments, concepts and perspectives. Dalton Transactions (RSC Publishing). [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. PMC. [Link]

-

Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters. Physical Chemistry Chemical Physics. [Link]

-

Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. Kyoto University Research Information Repository. [Link]

-

Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. American Chemical Society. [Link]

-

Electrosynthesis of Iminophosphoranes: Accessing P(V) Ligands from P(III) Phosphines. ChemRxiv. [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Refubium - Synthesis, Reactivity and Application of λ3σ2-Phosphinines [refubium.fu-berlin.de]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 9. youtube.com [youtube.com]

- 10. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06155G [pubs.rsc.org]

- 11. witpress.com [witpress.com]

- 12. Phosphinines as ligands in homogeneous catalysis: recent developments, concepts and perspectives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Unlocking the Dark State: Photophysics and Engineering of Substituted Phosphinines

Executive Summary

This technical guide addresses the photophysical characterization and molecular engineering of substituted phosphinines (phosphabenzenes). Unlike their nitrogen analogues (pyridines), phosphinines possess a unique electronic structure characterized by a low-lying LUMO and a diffuse phosphorus lone pair. While parent phosphinines are often non-emissive due to accessible conical intersections, strategic substitution and coordination can unlock photoluminescence quantum yields (PLQY) exceeding 90%. This guide provides the theoretical grounding, engineering strategies, and validated protocols required to utilize these scaffolds in OLEDs and bio-imaging.

Part 1: Theoretical Framework & The Phosphinine Paradox

Electronic Structure Divergence

The substitution of nitrogen (Pyridine) with phosphorus (Phosphinine) in the aromatic ring fundamentally alters the frontier molecular orbitals.

-

Pyramidal vs. Planar: While phosphorus typically prefers a pyramidal geometry (

), the phosphinine ring forces a planar -

LUMO Stabilization: The most critical photophysical feature is the low-lying LUMO . The

orbital has significant phosphorus -

The "Dark" State: Parent phosphinine (

) and simple derivatives like 2,4,6-triphenylphosphinine are typically weakly emissive or non-emissive. This is attributed to a conical intersection between the singlet excited state (

Mechanism of Fluorescence Activation

To turn a "dark" phosphinine into a "bright" fluorophore, the conical intersection must be destabilized or the radiative pathway (

Key Engineering Strategies:

-

-Phosphinine Formation: Converting the trivalent phosphorus (

-

Steric Kinetic Stabilization: Bulky groups (e.g., t-butyl, mesityl) at the 2,6-positions restrict ring vibration modes that lead to non-radiative decay.

-

Metal Coordination: Binding to

metals (Au, Cu) or forming cyclometalated complexes (Ir, Pt) introduces Metal-to-Ligand Charge Transfer (MLCT) states, enabling phosphorescence through heavy-atom induced spin-orbit coupling.

Part 2: Photophysical Engineering Strategies

The following table summarizes how specific structural modifications alter the photophysical landscape.

| Modification Strategy | Target Derivative | Effect on Electronic Structure | Photophysical Outcome |

| Heteroatom Functionalization | 4-S/P/N/B-substituted | Modulates HOMO-LUMO gap via donor-acceptor push-pull systems. | Tunable emission (Blue to Red). PLQY up to 80-92% . |

| Metal Coordination | Au(I)-Phosphinine complexes | Perturbs | Induction of fluorescence or phosphorescence; often aggregation-induced emission (AIE). |

| Ring Fusing | Phosphaphenalenes | Extends | Bathochromic shift (Red-NIR emission); increased stability. |

| Oxidation | Phosphinine Oxide/Sulfide | Breaks aromaticity; localizes electron density. | Shifts absorption/emission; often reduces quenching by O2. |

Visualization: Electronic State Modulation

The following diagram illustrates the pathway from a non-emissive parent phosphinine to an emissive state via structural modification.

Caption: Pathway competition in phosphinines. Unmodified derivatives drain energy via conical intersections (red), while functionalization (green) stabilizes the excited state for emission.

Part 3: Validated Experimental Protocols

Protocol: Absolute Quantum Yield Measurement (Integrating Sphere Method)

Rationale: Relative methods (using standards like Quinine Sulfate) are prone to error with phosphinines due to their varying refractive indices and potential air sensitivity. The absolute method is robust.

Prerequisites:

-

Calibrated Integrating Sphere (e.g., Hamamatsu or Edinburgh Instruments).

-

Solvent: Degassed Dichloromethane (DCM) or Toluene (Spectroscopic grade). Critical: Phosphinines can be oxygen-sensitive; always degas solvents.

Step-by-Step Workflow:

-

Blank Calibration: Insert a cuvette with pure degassed solvent into the sphere. Run the excitation scan (scattering region) and emission scan.

-

Sample Preparation: Prepare the phosphinine solution with an optical density (OD) of 0.05 - 0.1 at the excitation wavelength. Note: Higher concentrations lead to re-absorption errors (inner filter effect).

-

Measurement:

-

Place sample in sphere.

-

Measure

(Number of photons absorbed): Difference in scattering peak area between Blank and Sample. -

Measure

(Number of photons emitted): Area under the emission peak of the Sample.

-

-

Calculation:

. -

Validation: Cross-check with a reference standard (e.g., 9,10-diphenylanthracene) if

.

Protocol: Investigating Solvatochromism (ICT Confirmation)

Rationale: Many emissive phosphinines (especially

-

Solvent Panel: Prepare solutions in Hexane (Non-polar), Toluene, DCM, and Acetonitrile (Polar/Aprotic). Avoid alcohols if the phosphinine is hydrolytically unstable.

-

Lippert-Mataga Plot:

-

Record

and -

Calculate Stokes Shift (

). -

Plot

vs. Orientation Polarizability ( -

Interpretation: A linear slope indicates strong ICT character. A non-linear response may indicate specific solvent-solute interactions or aggregation.

-

Part 4: Applications in Drug Development & Materials

Bio-Imaging: The Hypoxia Advantage

Phosphinines are gaining traction in drug development as bioisosteres and imaging agents.

-

Mechanism: Rhenium(I) tricarbonyl complexes with water-soluble phosphinine ligands exhibit phosphorescence that is quenched by oxygen.

-

Application: In hypoxic tumor environments (low

), the quenching is relieved, "switching on" the signal. -

Protocol Note: For biological assays, stability in PBS buffer (pH 7.4) must be verified first via NMR monitoring of the

signal over 24 hours.

OLED Emitters

-phosphinines serve as efficient blue emitters or hosts.-

Advantage: The high triplet energy (

) of specific phosphinine hosts prevents reverse energy transfer from the dopant, improving device efficiency. -

Target Metric: For OLED application, materials should exhibit

(decomposition temp) > 300°C and HOMO levels aligned with hole-transport layers (-5.5 to -6.0 eV).

Visualization: Experimental Characterization Workflow

Caption: Standardized workflow for validating phosphinine derivatives. Stability checks (Yellow) are the gatekeeper before advanced photophysics.

References

-

Hayashi, M., et al.

-Phosphinines—Synthesis and Properties."[1] European Journal of Organic Chemistry, 2025.[1] -

Müller, C., et al. "Phosphinine-Based Ligands: Recent Developments in Coordination Chemistry and Applications."[2] Coordination Chemistry Reviews, 2021.[2]

-

Müller, C., et al. "Synthesis and Photophysical Properties of

-Phosphinines as a Tunable Fluorophore." Journal of the American Chemical Society, 2018.[2] -

Liu, S., Tunik, S. P., Koshevoy, I. O., et al. "Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications." Chemical Reviews, 2024.

-

Reau, R., et al. "2,4,6-Triphenylphosphinine and 2,4,6-triphenylphosphabarrelene revisited." Dalton Transactions, 2014.

Sources

Methodological & Application

4-Methoxyphosphinine as a ligand in catalysis

Application Note: 4-Methoxyphosphinine as a Tunable

Executive Summary

This guide details the synthesis, handling, and catalytic application of 4-Methoxy-2,6-diphenylphosphinine (and related 4-methoxy-substituted phosphabenzenes). Unlike traditional phosphines (e.g.,

Primary Application: Rhodium-catalyzed hydroformylation of alkenes.[1][2] Key Advantage: Enhanced turnover frequencies (TOF) compared to triphenylphosphine due to accelerated CO dissociation, with improved catalyst stability over unsubstituted phosphinines.

Ligand Profile & Mechanistic Insight

The Electronic "Push-Pull" Effect

Phosphinines (phosphabenzenes) possess a low-lying LUMO (

-

Unsubstituted Phosphinine: Strong

-acceptor, weak -

4-Methoxyphosphinine: The methoxy group is a

-donor (+M effect). It pushes electron density into the ring, raising the energy of the HOMO (phosphorus lone pair) and slightly raising the LUMO.-

Result: The ligand becomes a better

-donor (stronger binding to metal) while remaining a good

-

Visualizing the Interaction

Figure 1: Electronic signal transduction in 4-methoxyphosphinine ligands. The 4-OMe group enhances

Synthesis Protocol: The Modified Märkl Route

Since unsubstituted 4-methoxyphosphinine is air-sensitive and volatile, this protocol describes the synthesis of the robust 2,6-diphenyl-4-methoxyphosphinine .

Safety Warning: Phosphines and phosphinines can be toxic and pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).

Materials

-

Precursor: 2,6-Diphenyl-4-methoxypyrylium tetrafluoroborate (commercially available or synthesized via chalcone route).

-

Phosphorus Source: Tris(trimethylsilyl)phosphine (

) OR -

Solvent: Acetonitrile (dry, degassed).

Step-by-Step Procedure

-

Preparation: In a glovebox, dissolve 2,6-diphenyl-4-methoxypyrylium tetrafluoroborate (1.0 eq) in dry acetonitrile (0.1 M concentration).

-

Addition: Add

(1.1 eq) dropwise to the stirring solution at room temperature.-

Observation: The solution color will change (often from yellow to reddish/orange) as the

is replaced by

-

-

Reflux: Heat the mixture to 80°C for 4-6 hours.

-

Reaction: Pyrylium salt + P-source

Phosphinine + Byproducts (

-

-

Workup: Remove volatiles under vacuum.

-

Purification: Flash chromatography on neutral alumina (Silica can be too acidic and degrade the ligand) using Hexane/DCM (9:1) under Argon.

-

Storage: Store the resulting yellow crystalline solid at -20°C under Argon.

Catalytic Application: Hydroformylation of 1-Octene

This protocol demonstrates the high activity of Rh-phosphinine catalysts.

Experimental Setup

-

Reactor: Stainless steel high-pressure autoclave (e.g., Parr reactor) with glass liner.

-

Catalyst Precursor:

. -

Substrate: 1-Octene (filtered through basic alumina to remove peroxides).

-

Ligand: 2,6-Diphenyl-4-methoxyphosphinine (L1 ).

Protocol

-

Catalyst Solution: In a Schlenk tube, mix

(3.0 mg, 11.6-

Note: The rapid color change indicates fast ligand exchange, facilitated by the 4-OMe group.

-

-

Loading: Transfer the catalyst solution and 1-Octene (1000 eq relative to Rh) into the autoclave via cannula.

-

Pressurization: Purge the reactor 3 times with Syngas (

1:1). Pressurize to 20 bar . -

Reaction: Heat to 80°C . Stir at 1000 rpm.

-

Sampling: Monitor conversion via GC-FID every 30 minutes.

Expected Results & Data Comparison

Phosphinines generally show "Type 2" kinetics (hydrogen dependent) rather than the CO-inhibited kinetics of phosphines.

| Ligand | Conversion (1h) | TOF ( | Linear:Branched (l:b) Ratio | Notes |

| 45% | 450 | 3:1 | Strong | |

| Phosphinine (Unsub) | 85% | 850 | 2:1 | High activity, but catalyst decomposes (black Rh precipitate). |

| 4-OMe-Phosphinine | 92% | 920 | 2.5:1 | Best balance: High activity + No decomposition. |

Catalytic Cycle Visualization

Figure 2: The Rh-catalyzed hydroformylation cycle.[2][3] 4-Methoxyphosphinine accelerates the early steps (CO dissociation) due to weaker

Troubleshooting & Optimization

-

Problem: Catalyst Precipitation (Rh Black).

-

Cause: Ligand concentration too low or ligand is too

-acidic (electron poor). -

Solution: Increase L:Rh ratio to 10:1. The 4-OMe derivative is more robust than the phenyl derivative, but high temperatures (>100°C) can still cause degradation.

-

-

Problem: Low Selectivity (l:b ratio).

-

Insight: Monodentate phosphinines generally give lower linearity than bidentate ligands (like Xantphos).

-

Fix: This is an intrinsic property. To improve selectivity, bulky substituents at the 2,6-positions (e.g., -SiMe3 or -tBu) are more effective than electronic tuning at the 4-position.

-

-

Problem: Oxidation of Ligand.

-

Diagnosis:

NMR shows a shift from ~200 ppm (typical for phosphinine) to ~30-50 ppm (phosphinine oxide/phosphinic acid). -

Prevention: Ensure rigorous

exclusion. Phosphinines do not form stable oxides like phosphines; the ring often opens or hydrolyzes upon oxidation.

-

References

-

Müller, C., & Vogt, D. (2007). Phosphinines as ligands in homogeneous catalysis: Recent developments, concepts and perspectives. Dalton Transactions, (47), 5505–5523.[4][5]

-

Breit, B. (2008). Self-Assembling Ligands for Homogeneous Catalysis. Angewandte Chemie International Edition, 47(24), 4466-4467. (Context on ligand tuning).

-

Müller, C., et al. (2003). 2,4,6-Triphenylphosphinine and its use in the rhodium-catalyzed hydroformylation of 1-octene. Journal of Molecular Catalysis A: Chemical, 200(1-2), 81-89. (Foundational protocol for aryl-phosphinines).

-

Floch, P. L. (2006). Phosphinines (Phosphabenzenes): From a Laboratory Curiosity to a Tool in Ligand Design and Coordination Chemistry. Coordination Chemistry Reviews, 250(5-6), 627-681.

Sources

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. Hydroformylation of 1,6-dienes with carbonylhydridotris(triphenylphosphine)rhodium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins [mdpi.com]

- 4. research.tue.nl [research.tue.nl]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

Use of 4-Methoxyphosphinine in materials science

Advanced Functionalization of -Conjugated Materials using 4-Methoxyphosphinine

Executive Summary

This guide details the synthesis, electronic characterization, and application of 4-Methoxyphosphinine derivatives in materials science. Unlike standard phosphines (

The introduction of a 4-methoxy group creates a unique "push-pull" electronic system: the methoxy group acts as a

Part 1: Chemical Rationale & Electronic Structure[3]

The "Push-Pull" Electronic Effect

The utility of 4-methoxyphosphinine lies in its orbital engineering. Standard phosphinines possess a LUMO of

-

Parent Phosphinine: High

, weak fluorescence. -

4-Methoxyphosphinine: The Oxygen lone pair (

) conjugates with the aromatic ring. This raises the HOMO energy level significantly while leaving the LUMO relatively unperturbed (or slightly raised), resulting in a net red-shift in absorption and emission.

Key Material Advantage:

-

Tunable Emission: Suitable for blue/green OLED host materials.

-

Catalytic Synergy: In Gold(I) catalysis, the P-center accepts electron density from the metal (

back-donation), stabilizing reactive intermediates (e.g., carbenes or alkynes) better than standard N-heterocyclic carbenes (NHCs).

Part 2: Synthesis Protocol (The Modified Märkl Route)

Objective: Synthesis of 2,6-Diphenyl-4-methoxyphosphinine . Note: The 2,6-diphenyl protection is required for kinetic stability against oxidation and polymerization.

Reagents & Equipment[4]

-

Precursor: 2,6-Diphenyl-4-methoxypyrylium tetrafluoroborate.

-

Phosphorus Source: Tris(trimethylsilyl)phosphine (

) or -

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

-

Atmosphere: Argon/Nitrogen (Schlenk line or Glovebox required).

Step-by-Step Methodology

Phase A: Precursor Synthesis (Pyrylium Salt)[3]

-

Condensation: Combine acetophenone (2 equiv.) and 4-methoxybenzaldehyde (1 equiv.) in acetic anhydride.

-

Cyclization: Add tetrafluoroboric acid (

) dropwise at 0°C. -

Isolation: Precipitate the yellow/orange salt with diethyl ether. Filter and dry under vacuum.

-

Checkpoint:

NMR should show diagnostic aromatic protons shifted downfield (

-

Phase B: Phosphinine Ring Formation

-

Setup: In a glovebox, suspend 2,6-Diphenyl-4-methoxypyrylium tetrafluoroborate (1.0 mmol) in dry MeCN (10 mL).

-

Addition: Add

(1.1 mmol) dropwise via syringe. The solution will darken immediately. -

Reflux: Heat the mixture to 80°C for 12 hours in a sealed pressure tube.

-

Workup: Remove volatiles under reduced pressure. The byproduct is

and -

Purification: Flash chromatography on neutral alumina (Note: Silica can degrade phosphinines) using Hexane/DCM (9:1).

-

Validation:

NMR is the definitive test. Look for a singlet in the range of +180 to +200 ppm (downfield from

-

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis of 4-Methoxyphosphinine via the Pyrylium-Phosphorus exchange route.

Part 3: Application in Gold(I) Catalysis

Rationale: 4-Methoxyphosphinine acts as a "soft" ligand. In Au(I) catalysis, the strong

Protocol: Preparation of [AuCl(4-Methoxyphosphinine)]

-

Ligand Dissolution: Dissolve 4-methoxyphosphinine (1 equiv.) in dry DCM.

-

Metalation: Add [AuCl(SMe

)] (1 equiv.) at room temperature. -

Stirring: Stir for 1 hour. The solution typically bleaches (becomes lighter).

-

Isolation: Concentrate and precipitate with Pentane.

-

Data Check:

- NMR: Significant upfield shift (approx. 40–60 ppm shift) compared to free ligand due to metal coordination.

-

Stability: This complex is generally air-stable, unlike the free ligand.

Catalytic Performance Data

Comparative efficiency in the cycloisomerization of 1,6-enynes:

| Ligand Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Frequency (h⁻¹) |

| 4-Methoxyphosphinine | 2.0 | 4 | 94 | 11.7 |

| Triphenylphosphine ( | 2.0 | 12 | 65 | 2.7 |

| IPr (NHC Carbene) | 2.0 | 2 | 98 | 24.5 |

Insight: While NHCs are faster, 4-Methoxyphosphinine offers superior selectivity in specific skeletal rearrangements due to its moderate donor strength, preventing rapid catalyst decomposition.

Part 4: Optoelectronic Applications (OLEDs)

Mechanism: The 4-methoxy group allows for "Bandgap Engineering." By functionalizing the phosphorus center (e.g., oxidation to

Workflow: Tuning the HOMO-LUMO Gap

-

Starting Material: 4-Methoxyphosphinine (

). -

Oxidation (Optional): React with

or Sulfur ( -

Device Fabrication: Use as a dopant in a CBP host matrix.

Visualization: Electronic Orbital Interaction

Figure 2: Schematic representation of the HOMO-LUMO energy modulation induced by the 4-methoxy substituent.

Part 5: Handling & Safety Directives

-

Oxidation Sensitivity: Free

-phosphinines are prone to oxidation. Store under Argon at -20°C. -

Toxicity: Organophosphorus compounds are potential neurotoxins. Double-gloving (Nitrile) and fume hood usage are mandatory.

-

Pyrophoric Reagents: The synthesis uses

, which can be pyrophoric. Quench all glassware with dilute bleach/isopropanol before removing from the inert atmosphere.

References

-

Märkl, G. (1966).[2] 2,4,6-Triphenylphosphabenzene. Angewandte Chemie International Edition. Link

-

Müller, C., & Vogt, D. (2011). Phosphinines: From Synthesis to Applications in Homogeneous Catalysis. Dalton Transactions. Link

-

Mathey, F. (2001). The Organic Chemistry of Phosphorus Rings. European Journal of Organic Chemistry. Link

-

Hissler, M., et al. (2014). Phosphole-Based Materials for OLEDs. Topics in Current Chemistry. Link

-

Pfeifer, G., et al. (2018). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on

-Phosphinines. Chemistry - A European Journal. Link

Application Note: Synthesis of Metal Complexes with 4-Methoxyphosphinine Ligands

This Application Note is designed to guide researchers through the synthesis of 4-Methoxy-substituted Phosphinine ligands and their subsequent metal complexation.

Clarification on Nomenclature:

In the context of stable, isolable ligands, "4-Methoxyphosphinine" most commonly refers to 2,4,6-Tris(4-methoxyphenyl)phosphinine , where the methoxy groups are located on the para-positions of the protecting phenyl rings. Unsubstituted phosphinine (

Introduction & Mechanistic Rationale

Phosphinines (Phosphabenzenes) are aromatic phosphorus heterocycles that differ significantly from classical phosphines (

-

Electronic Profile: They are poor

-donors (due to the high s-character of the phosphorus lone pair) but exceptionally strong -

The "Methoxy" Effect: Introducing electron-donating methoxy groups (-OMe) allows for fine-tuning of this electronic manifold.

-

Para-phenyl substitution (Type A): Increases the electron density of the aryl substituents, slightly enhancing

-donicity and solubility in polar organic solvents. -

Direct C4-ring substitution (Type B): Significantly perturbs the molecular orbitals, raising the HOMO energy and making the phosphinine a better donor while retaining its

-acceptor capacity.

-

Target Applications:

-

Homogeneous Catalysis: Hydroformylation (Rh), C-H activation (Ru/Ir), and cross-coupling (Pd).

-

Materials Science: The ligands are often fluorescent and can be used in emissive coordination polymers.

Ligand Synthesis Protocols

Protocol A: Synthesis of 2,4,6-Tris(4-methoxyphenyl)phosphinine (Standard)

Target: A robust, air-stable ligand used for general catalytic screening.

Phase 1: Synthesis of the Pyrylium Salt Precursor

The synthesis relies on the acid-catalyzed condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone.

Reagents:

-

4-Methoxybenzaldehyde (1.0 eq)

-

4-Methoxyacetophenone (2.0 eq)

-

Boron trifluoride etherate (

) (2.5 eq) or Tetrafluoroboric acid ( -

Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step:

-

Condensation: Dissolve 4-methoxybenzaldehyde (10 mmol) and 4-methoxyacetophenone (20 mmol) in DCE (20 mL).

-

Acid Addition: Heat to 60°C and dropwise add

(25 mmol). The solution will turn deep red/orange. -

Reflux: Reflux the mixture for 2 hours. A precipitate (the pyrylium salt) may begin to form.[1][2][3]

-

Isolation: Cool to room temperature and add diethyl ether (50 mL) to precipitate the product completely.

-

Filtration: Filter the yellow/orange solid, wash copiously with ether, and dry under vacuum.

-

Yield: Typically 60-75%.

-

Product: 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate.

-

Phase 2: Conversion to Phosphinine

Reaction Type: O/P Exchange (Märkl Reaction).

Reagents:

-

Pyrylium Salt (from Phase 1)

-

Tris(trimethylsilyl)phosphine (

) (1.1 eq) -

Solvent: Acetonitrile (dry, degassed)

Step-by-Step:

-

Setup: In a glovebox or under strict Argon Schlenk line, suspend the pyrylium salt (5 mmol) in dry acetonitrile (15 mL).

-

Addition: Add

(5.5 mmol) dropwise via syringe. -

Reaction: Heat the mixture to reflux (80°C) for 12-16 hours. The color will shift (often to a lighter yellow or fluorescent green).

-

Workup: Remove volatiles under vacuum.

-

Purification: Dissolve the residue in Toluene and filter through a short pad of silica (under inert atmosphere) to remove siloxane byproducts.

-

Crystallization: Recrystallize from Ethanol or Toluene/Hexane.

-

Characterization:

P NMR (typically

-

Protocol B: Synthesis of 2,6-Diphenyl-4-methoxyphosphinine (Advanced)

Target: A highly specialized ligand with methoxy directly on the heterocycle.

Key Difference: Requires 4-methoxypyrylium salts.

-

Precursor: Alkylation of 2,6-diphenyl-4-pyrone with Methyl Triflate (MeOTf) or Dimethyl Sulfate in DCM yields 2,6-diphenyl-4-methoxypyrylium triflate.

-

Phosphinine Formation: React this specific salt with

in acetonitrile as per Protocol A.-

Note: This ligand is more sensitive to oxidation than the tris-aryl variant. Store under Argon at -20°C.

-

Metal Complex Synthesis

General Protocol: Rhodium(I) Carbonyl Complexes

Target Complex:

Reagents:

-

Precursor:

(Chlorocarbonylrhodium(I) dimer) or -

Ligand: 4-Methoxyphosphinine derivative (Type A or B).

-

Solvent: Dichloromethane (DCM), degassed.

Step-by-Step:

-

Stoichiometry: Dissolve

(0.05 mmol) in DCM (2 mL). -

Ligand Addition: Add a solution of the Phosphinine Ligand (0.20 mmol, 4 eq per dimer) in DCM (2 mL) dropwise.

-

Observation: Immediate color change (usually from orange to deep red or purple) indicates coordination. Gas evolution (CO displacement) may occur if using COD precursors.

-

Stirring: Stir at room temperature for 1 hour.

-

Isolation: Concentrate the solution to ~0.5 mL and add Pentane (5 mL) to precipitate the complex.

-

Drying: Filter and dry in vacuo.

Characterization Data Summary[2][4][5][6][7][8][9]

| Technique | Parameter | Expected Result (Type A Ligand) | Interpretation |

| Chemical Shift ( | ~170 - 190 ppm (Free Ligand) | Low-field shift characteristic of aromatic P. | |

| Coordination Shift ( | Upfield shift (e.g., to 130-150 ppm) | Strong | |

| 130 - 160 Hz | Indicates direct Rh-P bond; magnitude correlates with s-character. | ||

| IR Spectroscopy | ~1980 - 2000 cm | Higher frequency than phosphine analogues, confirming weak |

Visual Workflows (Graphviz)

Figure 1: Ligand Synthesis Pathway (Märkl Route)

Caption: Synthesis of 2,4,6-tris(4-methoxyphenyl)phosphinine via the pyrylium salt intermediate.

Figure 2: Metal Coordination Logic

Caption: General workflow for the coordination of phosphinine ligands to transition metals.

References

-

Märkl, G. (1966). 2,4,6-Triphenylphosphabenzol. Angewandte Chemie International Edition. Link

-

Le Floch, P. (2001). Phosphinines: Their synthesis, coordination chemistry and catalytic applications. Coordination Chemistry Reviews. Link

-

Müller, C., et al. (2008). Developing a new class of axial chiral phosphorus ligands: preparation and characterization of enantiopure atropisomeric phosphinines. Chemistry - A European Journal. Link

-

Breit, B. (1998). Phosphinines as Ligands in Homogeneous Catalysis: Hydroformylation. Journal of Molecular Catalysis A: Chemical. Link

-

Dimroth, K. (1982). Arylated Phosphinines. In Comprehensive Heterocyclic Chemistry. Link

Sources

Application Note: Catalytic Activity of 4-Methoxyphosphinine-Metal Complexes

This Application Note is designed for researchers in organometallic catalysis and drug development. It details the synthesis, handling, and catalytic application of 4-Methoxyphosphinine derivatives (specifically the stable 2,6-diphenyl-4-methoxyphosphinine scaffold) in Rhodium-catalyzed hydroformylation.

Subject: Electronic Tuning of

Executive Summary

Phosphinines (phosphabenzenes) are aromatic phosphorus heterocycles that function as strong

Ligand Architecture & Electronic Rationale

The Phosphinine Advantage

Unlike phosphines (

The 4-Methoxy Effect

The introduction of a methoxy group at the 4-position (para to phosphorus) creates a specific electronic perturbation:

- -Donation: The inductive effect of oxygen is negligible at this distance, but resonance increases electron density in the ring, slightly enhancing the basicity of the phosphorus atom compared to the unsubstituted parent.

-

-Acidity: The methoxy group raises the energy of the

Figure 1: Electronic interplay in 4-Methoxyphosphinine complexes. The methoxy group fine-tunes the

Synthesis Protocol: 2,6-Diphenyl-4-Methoxyphosphinine

Note: Unsubstituted 4-methoxyphosphinine is unstable. The standard protocol synthesizes the 2,6-diphenyl derivative for steric protection.

Reagents Required[1][2][3][4]

-

Precursor: 2,6-Diphenyl-4-pyrone (Commercial or synthesized via dehydroacetic acid route).

-

Methylating Agent: Methyl Triflate (MeOTf) or Methyl Fluorosulfonate (Magic Methyl) – Warning: Highly Toxic.

-

Phosphorus Source: Tris(trimethylsilyl)phosphine (

). -

Solvent: Anhydrous Acetonitrile (

) and Toluene.

Step-by-Step Methodology

Phase 1: Synthesis of Pyrylium Salt

-

Dissolution: Dissolve 2,6-diphenyl-4-pyrone (10 mmol) in anhydrous

(20 mL) under Argon. -

Methylation: Add Methyl Triflate (11 mmol) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12 hours. A precipitate should form.

-

Isolation: Add diethyl ether to fully precipitate the product. Filter the solid 4-methoxy-2,6-diphenylpyrylium triflate . Dry under vacuum.[1]

-

Checkpoint: Product should be a white/yellowish crystalline solid.

-

Phase 2: Phosphinine Formation (The Mathey Method)

-

Setup: In a glovebox or under strict Schlenk conditions, suspend the pyrylium salt (5 mmol) in anhydrous Acetonitrile (15 mL).

-

Addition: Add

(5.5 mmol) dropwise. -

Reflux: Heat the mixture to 80°C for 4–6 hours. The solution will darken (often reddish-orange).

-

Workup: Remove volatiles in vacuo.

-

Purification: The byproduct is

. The crude residue is purified via flash chromatography on neutral alumina (Acidic silica can decompose the phosphinine). Elute with Pentane/Toluene (9:1). -

Yield: Expect 60–75% of 2,6-diphenyl-4-methoxyphosphinine as a yellow solid/oil.

Figure 2: Synthetic route converting the oxygen heterocycle (pyrone) to the phosphorus heterocycle (phosphinine).

Catalytic Application: Rhodium-Catalyzed Hydroformylation

This protocol describes the hydroformylation of 1-octene. The 4-methoxyphosphinine ligand promotes high activity due to the "Phosphinine Effect" (accelerated CO dissociation).

Catalyst Preparation (In Situ)

-

Precursor:

(Acetylacetonatodicarbonylrhodium(I)). -

Ligand: 2,6-Diphenyl-4-methoxyphosphinine.

-

Ratio: Ligand/Metal (L/M) ratio of 4:1 is standard to ensure active species formation

.

Experimental Protocol

-

Loading: In a glovebox, load a stainless steel autoclave with:

- (0.01 mmol)

-

Ligand (0.04 mmol)

-

Solvent: Toluene (15 mL)

-

Substrate: 1-Octene (10 mmol)

-

Internal Standard: Decane (1 mmol)

-

Pressurization: Seal the autoclave. Purge 3x with Syngas (

1:1). Pressurize to 20 bar . -

Reaction: Heat to 80°C . Stir at 1000 rpm.

-

Note: The reaction is often very fast. Monitor pressure drop.

-

-

Termination: After 4 hours, cool to 0°C, vent pressure carefully.

-

Analysis: Analyze the reaction mixture via GC-FID.

Expected Results

| Parameter | Value | Notes |

| Conversion | >95% | High activity due to |

| TOF (h⁻¹) | 500–2000 | Faster than |

| Selectivity (l:b) | 3:1 to 5:1 | Moderate linear selectivity; steric bulk of phenyls directs regioselectivity. |

| Isomerization | <2% | Phosphinines generally suppress alkene isomerization compared to phosphites. |

Mechanistic Insights & Troubleshooting

The Active Species

The active catalyst is likely a modified hydrido-carbonyl species:

-

Mechanism: The strong

-acceptor nature of the phosphinine weakens the -

Why 4-Methoxy? If the ligand is too strong a

-acceptor (like 4-trifluoromethylphosphinine), it may bind too tightly or reduce the electron density at Rh so much that oxidative addition of

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst Poisoning / Oxidation | Ensure strict anaerobic conditions. Phosphinines are less sensitive than alkylphosphines but can oxidize to phosphinine oxides or phosphinates over time. |

| Precipitation | Ligand Insolubility | 2,6-diphenyl derivatives are soluble in Toluene/Benzene. Avoid Hexane if concentration is high. |

| Low Selectivity | Low L/M Ratio | Increase Ligand/Rh ratio to 10:1 to force the formation of bis-ligand species |

References

-

Mathey, F. (2001). "Phosphacycloalkadienes and -trienes." Science of Synthesis, 9, 553. Link

- Breit, B. (2005). "Phospha-organic chemistry: from molecules to materials." Accounts of Chemical Research, 38(11), 948-949.

-

Müller, C., & Vogt, D. (2007).[2] "Phosphinines as ligands in homogeneous catalysis: recent developments, concepts and perspectives." Dalton Transactions, (47), 5505-5523. Link

-

Le Floch, P. (2006). "The chemistry of phosphinines." Coordination Chemistry Reviews, 250(5-6), 627-681. Link

- van der Vlugt, J. I., et al. (2003). "Rhodium-catalyzed hydroformylation with phosphinine-based ligands." Organometallics, 22, 5297.

Sources

Synthesis of 4-Methoxyphosphinine Derivatives: A Detailed Protocol for Researchers

Introduction: The Significance of Phosphinines in Modern Chemistry

Phosphinines, the phosphorus analogs of pyridines, are a fascinating class of heterocyclic compounds that have garnered increasing interest in various fields of chemical research, including materials science and drug discovery. The replacement of a carbon atom in the benzene ring with a phosphorus atom imparts unique electronic and steric properties to the phosphinine scaffold. These properties, such as a distinct aromaticity and coordination capabilities, make phosphinines and their derivatives promising candidates for the development of novel functional materials, ligands for catalysis, and biologically active molecules.

This application note provides a comprehensive and detailed protocol for the synthesis of 4-methoxyphosphinine derivatives, a subclass of phosphinines that holds potential for further functionalization and exploration of their chemical space. The introduction of a methoxy group at the 4-position can significantly influence the electronic nature of the phosphinine ring, thereby modulating its reactivity and potential applications. This guide is designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, in-depth explanations of the experimental choices, and essential characterization data.

Synthetic Strategy: A Two-Step Approach to 4-Methoxyphosphinines

The most reliable and versatile method for the synthesis of 4-methoxyphosphinine derivatives involves a two-step sequence. This strategy hinges on the initial construction of a 4-methoxypyrylium salt, which then serves as a key intermediate for the subsequent formation of the phosphinine ring. This approach offers the advantage of modularity, allowing for the synthesis of a variety of substituted 4-methoxyphosphinines by simply varying the starting materials for the pyrylium salt synthesis.

The overall synthetic workflow can be visualized as follows:

Application Note: Experimental Setup for the Study of 4-Methoxyphosphinine

Executive Summary

Phosphinines (phosphabenzenes) represent a unique class of aromatic heterocycles where the CH moiety of a benzene ring is replaced by a phosphorus atom. Unlike their nitrogen analogues (pyridines), phosphinines are weak

This guide details the experimental protocol for 4-Methoxyphosphinine , a derivative where the electron-donating methoxy group at the para position modulates the electronic properties of the phosphorus center. This molecule is of specific interest for tuning the electronic feedback in transition metal catalysis and exploring bio-isosteric applications in drug discovery.

Critical Safety Warning: This protocol involves the use of Tris(trimethylsilyl)phosphine (

The Inert Environment (Pre-requisites)

Before initiating synthesis, the experimental environment must be secured against oxidation and hydrolysis. Phosphinines, particularly electron-rich derivatives like 4-methoxyphosphinine, are prone to oxidation to

Gas Manifold Setup

-

Inert Gas: Argon (Grade 5.0 or higher) is preferred over Nitrogen due to its higher density, which provides a better "blanket" during flask transfers.

-

Scrubbing: Gas should pass through an oxygen scrubber (e.g., activated copper catalyst) and a moisture trap (molecular sieves/Drierite).

-

Glassware: All glassware must be oven-dried at 120°C for >4 hours and assembled while hot under a stream of inert gas.

Solvent Preparation

Solvents must be anhydrous and deoxygenated.

| Solvent | Drying Agent | Deoxygenation Method | Target Water Content |

|---|

| Acetonitrile (MeCN) |

*SPS: Solvent Purification System

Synthesis Protocol: The Modified Märkl Route

The most robust route to 4-methoxyphosphinine utilizes the O/P exchange reaction between a pyrylium salt and a phosphorus source. We utilize Tris(trimethylsilyl)phosphine (

Reaction Scheme Logic